5-Chlorochroman-4-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorochroman-4-ol typically involves the chlorination of chroman-4-ol. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chlorochroman-4-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can yield various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
Chemistry: 5-Chlorochroman-4-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties .
Medicine: Research has shown that derivatives of this compound may have potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of polymers and resins .
Mechanism of Action
The mechanism of action of 5-Chlorochroman-4-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways .
Comparison with Similar Compounds
- 6-Chlorochroman-4-ol
- 5-Amino-6-chlorochroman-8-carboxylic acid
- 4-Chromanone
Comparison: 5-Chlorochroman-4-ol is unique due to its specific chlorine substitution at the 5-position, which imparts distinct chemical and biological properties . Compared to 6-Chlorochroman-4-ol, it exhibits different reactivity and biological activities due to the positional difference of the chlorine atom . Similarly, 5-Amino-6-chlorochroman-8-carboxylic acid has additional functional groups that confer unique properties and applications .
Properties
IUPAC Name |
5-chloro-3,4-dihydro-2H-chromen-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7,11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBADLNJGVRNVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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